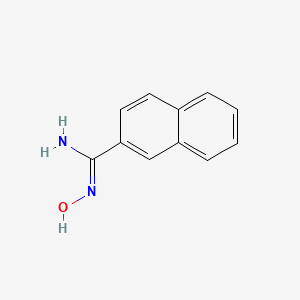

N'-hydroxy-2-naphthalenecarboximidamide

Vue d'ensemble

Description

N’-hydroxy-2-naphthalenecarboximidamide is a chemical compound with the molecular formula C11H10N2O . It is used in various chemical reactions and has been studied for its potential applications .

Synthesis Analysis

The synthesis of N’-hydroxy-2-naphthalenecarboximidamide and similar compounds has been a topic of research. A sustainable synthesis method has been developed that uses electrochemistry to convert nitro groups, providing direct access to the previously understudied class of N-hydroxy heterocycles . This method avoids the large amounts of waste generated by conventional chemical transformations .Molecular Structure Analysis

The molecular structure of N’-hydroxy-2-naphthalenecarboximidamide is characterized by the presence of a naphthalene ring, a carboximidamide group, and a hydroxy group . The exact 3D structure can be determined using various spectroscopic techniques .Physical And Chemical Properties Analysis

N’-hydroxy-2-naphthalenecarboximidamide has a molecular weight of 186.21000, a density of 1.23 g/cm3, and a boiling point of 417ºC . Its melting point is reported to be around 150ºC .Applications De Recherche Scientifique

Supramolecular Chemistry and Molecular Devices

NDIs are pivotal in supramolecular chemistry, serving as building blocks for molecular devices. Their applications include sensors, host-guest complexes for molecular switching devices like catenanes and rotaxanes, and ion-channels by ligand gating. NDIs' ability to form gelators for sensing aromatic systems and their use in catalysis through anion-π interactions demonstrate their significant role in developing innovative molecular devices and sensors (Kobaisi et al., 2016).

Organic Electronics and Photovoltaics

NDIs are extensively utilized in organic electronics, including organic field-effect transistors (OFETs) and photovoltaic devices. Their high electron affinity, good charge carrier mobility, and excellent thermal and oxidative stability make them suitable for use in organic semiconductors, flexible displays, and non-fullerene acceptors in solar cells. The development of core-substituted NDIs has further enhanced their application in artificial photosynthesis and solar cell technology, highlighting their importance in advancing renewable energy technologies (Bhosale et al., 2021).

Material Science and Nanostructures

In material science, NDIs' photophysical properties and ability to self-assemble into functional structures have been exploited to create novel materials. These include conducting thin films, molecular sensors, and components of supramolecular ensembles such as "nanotubes" or as sole components in molecular wires. Their role in energy and electron transfer applications, both covalent and non-covalent systems, as well as in host-guest chemistry, underscores their versatility in designing advanced materials and nanostructures (Bhosale & Jani, 2008).

Biomedical Applications

NDIs have shown potential in biomedical applications, particularly in cell imaging and intracellular pH sensing. Their ability to form hydrogels through self-assembly, driven by hydrogen bonding, π-stacking, and hydrophobic interactions, makes them suitable for biological applications. The non-toxic, cell-permeable, and pH-responsive behavior of NDI-based materials indicates their promise in biomedical imaging and therapy, providing a non-invasive method for monitoring cellular processes (Singha et al., 2017).

Orientations Futures

Research on N’-hydroxy-2-naphthalenecarboximidamide and similar compounds is ongoing. The development of sustainable synthesis methods and the exploration of their potential applications in pharmaceuticals are areas of interest . Further studies are needed to fully understand the properties and potential uses of this compound.

Propriétés

IUPAC Name |

N'-hydroxynaphthalene-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c12-11(13-14)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,14H,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHJICFSTOCFOND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)/C(=N/O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-hydroxy-2-naphthalenecarboximidamide | |

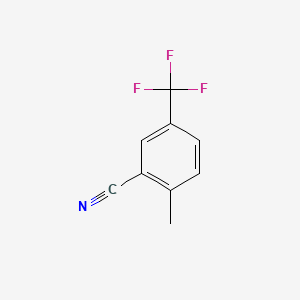

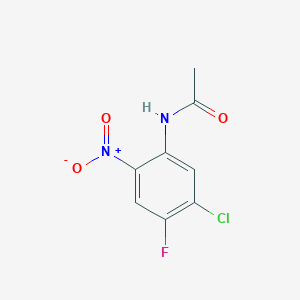

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

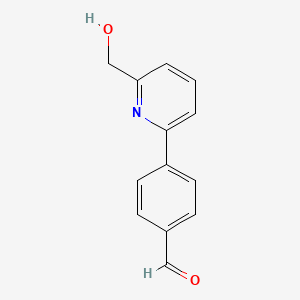

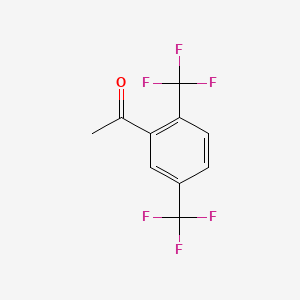

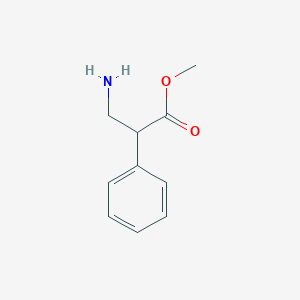

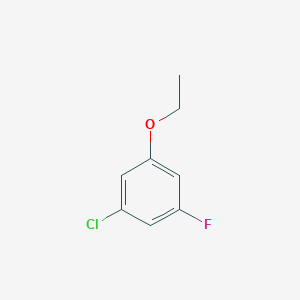

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide](/img/structure/B1586982.png)